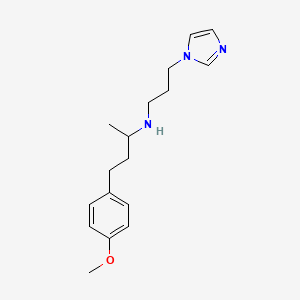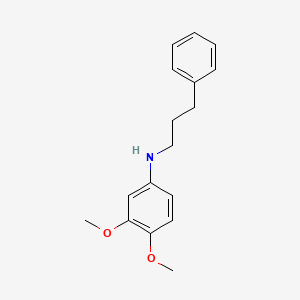![molecular formula C14H22F2N2 B3852821 N-[(3,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B3852821.png)
N-[(3,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Overview
Description
N-[(3,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the reaction of 3,4-difluorobenzyl chloride with N,N-diethyl-N-methylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
N-[(3,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(3,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide .
- N-[(3,4-difluorophenyl)methyl]-4-methoxyaniline .
Uniqueness
N-[(3,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both diethyl and methyl groups on the ethane-1,2-diamine backbone. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)14(16)10-12/h6-7,10H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDTZCNASCEACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852764.png)
![1-(2-phenylethyl)-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3852769.png)

![methyl 5-[({[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3852787.png)
![2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol](/img/structure/B3852791.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-methylpiperidin-4-amine](/img/structure/B3852800.png)


![2-chloro-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]aniline](/img/structure/B3852831.png)
![N-[(4-chlorophenyl)methyl]-1H-indazol-5-amine](/img/structure/B3852839.png)

![N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B3852852.png)
